8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide
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Overview
Description
8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide, also known as MMCC, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MMCC belongs to a class of compounds called chromenones, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Additionally, 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide can modulate various biochemical and physiological processes, including inflammation, cancer cell proliferation, and neuronal function. 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of NF-κB. 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt/mTOR pathway. Additionally, 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide is its versatility in terms of its potential therapeutic applications. 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Additionally, the synthesis of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been optimized to improve the yield and purity of the compound, making it a viable option for large-scale production. However, one of the limitations of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for research on 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide, including its potential as a therapeutic agent for various diseases, its pharmacokinetics and pharmacodynamics in vivo, and its safety and toxicity profile. Studies are needed to further elucidate the mechanism of action of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide and to identify potential molecular targets for its therapeutic effects. Additionally, studies are needed to optimize the formulation and delivery of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide to improve its bioavailability and effectiveness in vivo. Overall, 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide represents a promising candidate for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine and cyclobutanone in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide in its pure form. The synthesis of 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been optimized to improve the yield and purity of the compound, making it a viable option for large-scale production.
Scientific Research Applications
8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
8-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-16-5-2-4-14-12-15(19(24)27-17(14)16)18(23)21-13-20(6-3-7-20)22-8-10-26-11-9-22/h2,4-5,12H,3,6-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMGZBQOULUHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2H-chromene-3-carboxamide |
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